5-Nonyloxytryptamine oxalate is a compound garnering attention in scientific research for its potential in mimicking the activities of polysialic acid (PSA). [] It is classified as a serotonin receptor agonist, specifically demonstrating selectivity for the 5-hydroxytryptamine receptor 1B (5-HT1B). []
The mechanism of action of 5-nonyloxytryptamine oxalate centers around its ability to mimic the biological activities of PSA. [] This mimicry arises from its capability to bind to the monoclonal antibody 735, which is known to specifically target PSA. [] This interaction enables 5-nonyloxytryptamine oxalate to influence various cellular processes usually governed by PSA.
5-Nonyloxytryptamine oxalate has been shown to enhance neurite outgrowth in cultured primary neurons and promote process formation in Schwann cells, similar to the effects observed with PSA. [] It also exhibits neuroprotective properties by shielding neurons from oxidative stress. [] Additionally, it has been observed to reduce astrocyte migration and enhance myelination in vitro. [] Studies using cultured neuroblastoma cells treated with 5-nonyloxytryptamine oxalate have revealed its ability to increase the expression of neural cell adhesion molecule (NCAM), including its polysialylated form (PSA-NCAM). [] Conversely, it downregulates the expression of microtubule-associated protein 2 (MAP2) in these cells. []
5-nonyloxytryptamine oxalate was incorporated into collagen-laminin (C/L) scaffolds to explore its potential in spinal cord injury treatment. [] In vitro studies revealed its ability to stimulate neurite outgrowth, migration, and fasciculation in cerebellar neuronal cells. [] In 3D cell cultures, it induced greater neurite ramification and complexity. [] Furthermore, it promoted survival and neurite length in cortical neurons subjected to glutamate challenge when co-cultured with astrocytes. [] In vivo studies employing a spinal cord compression injury model in mice showed promising results. [] Mice treated with C/L hydrogels containing 5-nonyloxytryptamine oxalate demonstrated approximately 75% motor recovery within 14 days post-injury. [] This recovery was attributed to the activation of the ERK-MAPK pathway and enhanced cell survival. []
Research suggests that 5-nonyloxytryptamine can inhibit the cytotoxic effects of reovirus, a model double-stranded RNA virus, by interfering with its entry into cells. [] Specifically, 5-nonyloxytryptamine appears to disrupt the normal trafficking of reovirus within early endosomes, hindering its progression to late endosomes and delaying its disassembly. [] This antiviral activity extends to other viruses, including chikungunya virus (an alphavirus) and mouse hepatitis virus (a coronavirus). [] These findings highlight the potential of targeting serotonin receptor signaling as a broad-spectrum antiviral strategy. []
Research indicates that melatonin can mitigate the damaging effects of oxalate on kidney cells, which may contribute to the formation of kidney stones. [] High levels of oxalate can induce stress within the endoplasmic reticulum (ER) of these cells, ultimately leading to cell death. [] Melatonin appears to counteract this oxalate-induced ER stress and cell death by activating a cellular pathway known as AMPK. [] These findings suggest that melatonin might hold promise as a potential therapeutic agent for preventing or treating kidney stones. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5